Propanamide,n-(6-bromo-2-pyridinyl)-
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Overview
Description
Propanamide, N-(6-bromo-2-pyridinyl)- is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and an amide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-(6-bromo-2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 6-bromo-2-aminopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(6-bromo-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Propanamide, N-(6-bromo-2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions at the molecular level
Mechanism of Action
The mechanism of action of Propanamide, N-(6-bromo-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)propanamide
- N-(5-Bromo-6-methyl-2-pyridinyl)propanamide
- N-(Pyridin-2-yl)amides
Uniqueness
Propanamide, N-(6-bromo-2-pyridinyl)- is unique due to the specific positioning of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDAMNANHCDRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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